molecular formula C15H16N2O2S2 B6967437 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide

4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide

Cat. No.: B6967437
M. Wt: 320.4 g/mol
InChI Key: CJEXMNMJOZTRKO-UHFFFAOYSA-N
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Description

4-Acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of thiourea derivatives with α-haloketones under acidic conditions. The resulting thiazole intermediate is then further functionalized to introduce the cyclopentyl and acetyl groups.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: The oxidation of the thiazole ring can lead to the formation of sulfones or sulfoxides.

  • Reduction: Reduction of the thiazole ring can result in the formation of thiazolidines or thiazolines.

  • Substitution: Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its thiazole core makes it a versatile intermediate in organic synthesis.

Biology: Thiazole derivatives, including this compound, have shown diverse biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties. These properties make them valuable in the development of new therapeutic agents.

Medicine: . Its ability to interact with various biological targets makes it a promising candidate for drug discovery.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The thiazole ring plays a crucial role in binding to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application, but it generally involves the inhibition or activation of key enzymes or signaling pathways.

Comparison with Similar Compounds

  • 4-Phenyl-1,3-thiazol-2-yl hydrazine: This compound is structurally similar and has been studied for its antifungal properties.

  • 1-(4,5-dihydro-2-thiazolyl)-ethanone:

Uniqueness: 4-Acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential applications. Its ability to undergo various chemical reactions and its versatility in synthesis make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

4-acetyl-N-[1-(1,3-thiazol-2-yl)cyclopentyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S2/c1-10(18)11-8-12(21-9-11)13(19)17-15(4-2-3-5-15)14-16-6-7-20-14/h6-9H,2-5H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEXMNMJOZTRKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CSC(=C1)C(=O)NC2(CCCC2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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